molecular formula C20H32O4 B1235491 Prostaglandin C1 CAS No. 35687-86-6

Prostaglandin C1

Cat. No.: B1235491
CAS No.: 35687-86-6
M. Wt: 336.5 g/mol
InChI Key: PUIBPGHAXSCVRF-QHFGJBOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PGC1, also known as prostaglandin C1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGC1 is considered to be an eicosanoid lipid molecule. PGC1 is considered to be a practically insoluble (in water) and relatively neutral molecule. PGC1 has been primarily detected in urine. Within the cell, PGC1 is primarily located in the membrane (predicted from logP) and cytoplasm.
This compound is a prostaglandins C. It is a conjugate acid of a this compound(1-).

Properties

CAS No.

35687-86-6

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-2-en-1-yl]heptanoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-14,17-18,21H,2-11,15H2,1H3,(H,23,24)/b14-12+/t17-,18+/m0/s1

InChI Key

PUIBPGHAXSCVRF-QHFGJBOXSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1=CCC(=O)[C@@H]1CCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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